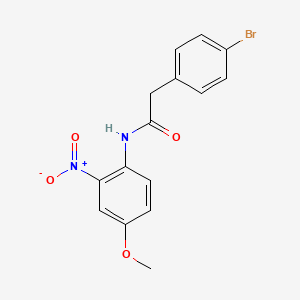
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential as an anti-inflammatory agent.
Mecanismo De Acción
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 works by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in the inflammatory response. NF-κB is activated in response to a variety of stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of pro-inflammatory genes. 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has also been shown to have anti-viral properties by inhibiting the replication of certain viruses, including HIV-1. Additionally, 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has several advantages for use in lab experiments. It is a highly specific inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 is also relatively stable and easy to handle, making it a convenient reagent for use in experiments. However, there are some limitations to the use of 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082. One area of interest is in the development of more potent and selective inhibitors of NF-κB. Another potential direction is in the investigation of the role of NF-κB in the pathogenesis of various diseases, including cancer, inflammatory bowel disease, and neurodegenerative diseases. Additionally, 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 could be used as a starting point for the development of novel therapeutics for these diseases. Finally, the potential off-target effects of 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 could be further investigated to better understand its mechanism of action and potential limitations for use in experiments.
Conclusion:
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 is a promising chemical compound with a wide range of potential applications in scientific research. Its ability to inhibit the activity of NF-κB makes it a valuable tool for studying the role of NF-κB in various biological processes. While there are some limitations to its use, 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has several advantages that make it a convenient and useful reagent for use in experiments. Further research on 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 could lead to the development of novel therapeutics for a variety of diseases.
Métodos De Síntesis
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 can be synthesized through a multi-step process that involves the reaction of 4-bromobenzyl bromide with 4-methoxy-2-nitroaniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the acetylation of the intermediate with acetic anhydride. This synthesis method has been extensively studied and optimized, leading to the production of high-quality 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 for research purposes.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of inflammation, where 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been shown to inhibit the activity of NF-κB, a key transcription factor that plays a crucial role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, making 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 a potential therapeutic agent for a variety of inflammatory conditions.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-22-12-6-7-13(14(9-12)18(20)21)17-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJCTELKQZISIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

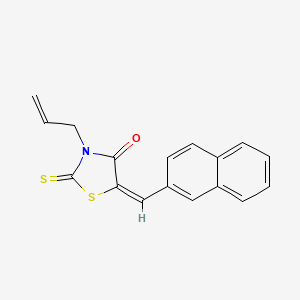
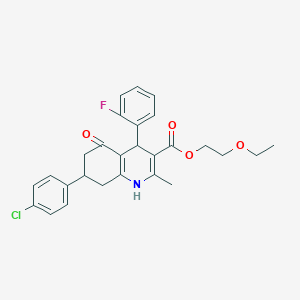
![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)
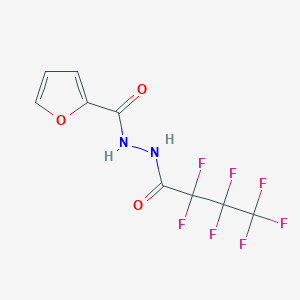

![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5215394.png)
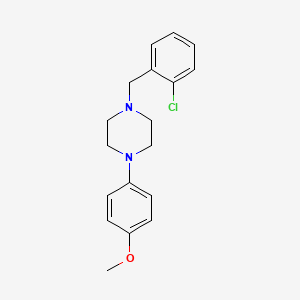
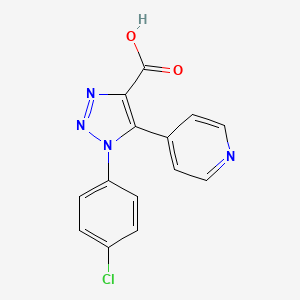
![4-(2,4-dichlorophenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5215420.png)

![4-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5215438.png)

![3-(aminocarbonyl)-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5215457.png)